molecular formula C20H34N4O6 B14223974 L-Prolyl-L-threonyl-L-leucyl-L-proline CAS No. 773883-26-4

L-Prolyl-L-threonyl-L-leucyl-L-proline

Cat. No.: B14223974
CAS No.: 773883-26-4
M. Wt: 426.5 g/mol
InChI Key: ANYCUXZERXNOMB-YXMSTPNBSA-N
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Description

L-Prolyl-L-threonyl-L-leucyl-L-proline (Pro-Thr-Leu-Pro) is a linear tetrapeptide composed of L-proline (Pro), L-threonine (Thr), L-leucine (Leu), and a C-terminal proline. Its molecular formula is C₂₀H₃₂N₄O₇, with a molecular weight of 464.50 g/mol. Proline residues contribute to structural rigidity due to their cyclic side chains, while threonine introduces a hydroxyl group, enhancing hydrophilicity. Leucine adds hydrophobic character, influencing membrane interactions.

Properties

CAS No.

773883-26-4

Molecular Formula

C20H34N4O6

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H34N4O6/c1-11(2)10-14(19(28)24-9-5-7-15(24)20(29)30)22-18(27)16(12(3)25)23-17(26)13-6-4-8-21-13/h11-16,21,25H,4-10H2,1-3H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

ANYCUXZERXNOMB-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-threonyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-threonyl-L-leucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Prolyl-L-threonyl-L-leucyl-L-proline has various applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-L-threonyl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, cyclic dipeptides like cyclo(L-Leucyl-L-Prolyl) have been shown to inhibit the proliferation of certain fungi by interacting with target proteins .

Comparison with Similar Compounds

Glp-Thr-Pro-NH₂ (5-Oxo-L-prolyl-L-threonyl-L-prolinamide)

  • CAS : 180258-48-4 / 78058-24-9
  • Molecular Formula : C₁₄H₂₂N₄O₅
  • Sequence : 5-Oxo-Pro-Thr-Pro-NH₂
  • Key Features: N-terminal 5-oxo-proline (Glp) enhances conformational stability and resistance to aminopeptidases. C-terminal prolinamide (Pro-NH₂) reduces polarity compared to a free carboxylic acid. PSA: 124.8 Ų (calculated), lower than Pro-Thr-Leu-Pro due to amidation.
  • Comparison :
    • The 5-oxo modification increases metabolic stability but reduces hydrogen-bonding capacity.
    • Amidation may improve membrane permeability relative to the target compound .

1-Acetyl-L-prolyl-L-prolyl-L-threonyl-L-proline

  • CAS : 117928-98-0
  • Molecular Formula : C₂₁H₃₂N₄O₇
  • Sequence : Acetyl-Pro-Pro-Thr-Pro
  • Key Features :
    • N-terminal acetylation blocks degradation by exopeptidases.
    • Double proline residues (Pro-Pro) may induce polyproline helices, altering receptor binding.
  • Comparison :
    • Acetylation increases lipophilicity (predicted logP: -1.2 vs. -2.1 for Pro-Thr-Leu-Pro).
    • The Pro-Pro-Thr sequence lacks leucine, reducing hydrophobic interactions .

L-Proline,L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl

  • CAS : 174753-70-9
  • Molecular Formula : C₄₈H₇₄N₁₀O₁₂
  • Sequence : Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro
  • Key Features: Extended nonapeptide with multiple proline residues (6/9 residues). Predicted PSA: 283.9 Ų, higher than Pro-Thr-Leu-Pro due to additional polar groups.
  • Comparison :
    • Polyproline stretches enhance rigidity but may limit solubility.
    • The Thr-Leu segment mirrors the target compound but is embedded in a longer chain .

L-Arginine,L-threonyl-L-lysyl-L-prolyl

  • CAS : 9063-57-4
  • Molecular Formula : C₂₁H₄₀N₈O₆
  • Sequence : Thr-Lys-Pro-Arg
  • Key Features :
    • Basic residues (Lys, Arg) increase PSA to 380.9 Ų, enhancing water solubility.
    • Terminal arginine introduces a cationic charge at physiological pH.
  • Comparison :
    • The Thr-Pro motif is shared, but the presence of lysine and arginine alters electrostatic interactions.
    • Higher molecular weight (500.59 g/mol) impacts pharmacokinetics .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sequence/Modifications PSA (Ų) Key Features
L-Prolyl-L-threonyl-L-leucyl-L-proline Not Provided C₂₀H₃₂N₄O₇ 464.50 Pro-Thr-Leu-Pro ~180 Linear, unmodified termini
Glp-Thr-Pro-NH₂ 180258-48-4 C₁₄H₂₂N₄O₅ 338.35 5-Oxo-Pro-Thr-Pro-NH₂ 124.8 N-terminal Glp, C-terminal amidation
1-Acetyl-Pro-Pro-Thr-Pro 117928-98-0 C₂₁H₃₂N₄O₇ 452.50 Acetyl-Pro-Pro-Thr-Pro 170.5 Acetylation, Pro-Pro motif
Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro 174753-70-9 C₄₈H₇₄N₁₀O₁₂ 983.16 Pro-Ala-Pro-Pro-Thr-Pro-Pro-Leu-Pro 283.9 Polyproline helix, extended structure
Thr-Lys-Pro-Arg 9063-57-4 C₂₁H₄₀N₈O₆ 500.59 Thr-Lys-Pro-Arg 380.9 Basic residues, high solubility

Research Implications

  • Metabolic Stability : Modifications like acetylation (CAS 117928-98-0) or 5-oxo-proline (CAS 180258-48-4) enhance resistance to proteolysis compared to the unmodified target compound.
  • Solubility and Bioavailability : Compounds with basic residues (e.g., CAS 9063-57-4) exhibit higher aqueous solubility, while hydrophobic residues (e.g., Leu in Pro-Thr-Leu-Pro) may favor membrane interactions.

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